molecular formula C24H27N5O4 B15099692 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15099692
M. Wt: 449.5 g/mol
InChI Key: MBVHPKPVSRYGTI-UHFFFAOYSA-N
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Description

2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoxaline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step often involves the use of palladium-catalyzed coupling reactions.

    Final Functionalization: The methoxyethyl group is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: shares structural similarities with other pyrroloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methoxyethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H27N5O4/c1-31-13-11-26-24(30)20-21-23(28-17-7-5-4-6-16(17)27-21)29(22(20)25)12-10-15-8-9-18(32-2)19(14-15)33-3/h4-9,14H,10-13,25H2,1-3H3,(H,26,30)

InChI Key

MBVHPKPVSRYGTI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

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